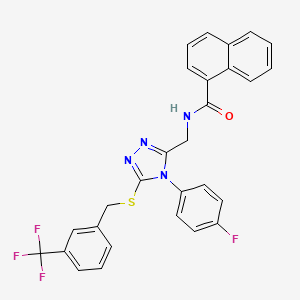
N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C28H20F4N4OS and its molecular weight is 536.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a novel triazole derivative that has garnered attention for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
This compound features a complex structure that integrates a triazole ring with a naphthamide moiety. The synthesis typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. The compound's synthesis can be referenced in patents and literature focusing on similar triazole derivatives .
Antimicrobial Properties
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial activity. The specific compound under review has shown promising results against various bacterial and fungal strains. For instance:
- Antifungal Activity : Studies have demonstrated that triazole derivatives can outperform standard antifungal agents like fluconazole. The compound exhibited minimum inhibitory concentrations (MICs) comparable to or lower than those of established antifungals against strains such as Candida albicans and Aspergillus flavus .
- Antibacterial Activity : The compound has also been tested against Gram-positive and Gram-negative bacteria. In vitro tests revealed that it possesses antibacterial properties with MIC values indicating effectiveness against resistant strains .
Anticancer Potential
The triazole scaffold is recognized for its anticancer activities. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may interfere with DNA synthesis and repair mechanisms in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly targeting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This inhibition disrupts cell membrane integrity in fungi .
- Receptor Modulation : Some studies suggest that triazole derivatives may interact with specific receptors implicated in inflammatory processes and cancer progression, providing a dual mechanism of action .
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a related triazole compound demonstrated significant reduction in fungal infections in immunocompromised patients compared to conventional therapies .
- Case Study 2 : Preclinical models showed that the compound effectively reduced tumor size in xenograft models of breast cancer, suggesting its potential as an adjunct therapy in oncology .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F4N4OS/c29-21-11-13-22(14-12-21)36-25(16-33-26(37)24-10-4-7-19-6-1-2-9-23(19)24)34-35-27(36)38-17-18-5-3-8-20(15-18)28(30,31)32/h1-15H,16-17H2,(H,33,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXWIQYCOKAHRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=C(N3C4=CC=C(C=C4)F)SCC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F4N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














